![molecular formula C29H22O7 B14241444 Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate CAS No. 479206-96-7](/img/structure/B14241444.png)
Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate is an organic compound with the molecular formula C28H22O5. It is a type of carbonate ester, which is characterized by the presence of two benzyl groups attached to a central carbonyl group through oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate can be synthesized through the reaction of benzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H5CH2OH+COCl2→C6H5CH2OCOOCH2C6H5+2HCl
Industrial Production Methods
In an industrial setting, the production of dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of phosgene gas can be hazardous, so alternative methods using safer reagents such as diphosgene or triphosgene are often employed. The reaction is typically carried out at elevated temperatures and pressures to increase yield and reaction rate.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of benzyl alcohol and carbonic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols with acid or base catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Benzyl alcohol and carbonic acid.
Transesterification: New esters and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and esters.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism by which dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate exerts its effects is primarily through its ability to undergo hydrolysis and release benzyl alcohol. In biological systems, this hydrolysis can be catalyzed by esterases, leading to the gradual release of benzyl alcohol, which can then exert its pharmacological effects. The compound’s ability to form stable complexes with drugs also makes it useful in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-[carbonylbis(oxy)]dibenzoate: Similar structure but with methyl groups instead of benzyl groups.
Diethyl 2,2’-[carbonylbis(oxy)]dibenzoate: Similar structure but with ethyl groups instead of benzyl groups.
Diphenyl carbonate: Contains phenyl groups instead of benzyl groups.
Uniqueness
Dibenzyl 2,2’-[carbonylbis(oxy)]dibenzoate is unique due to its benzyl groups, which provide distinct reactivity and stability compared to its methyl and ethyl counterparts. The presence of benzyl groups also enhances its ability to form stable complexes with drugs, making it particularly useful in pharmaceutical applications.
Properties
CAS No. |
479206-96-7 |
|---|---|
Molecular Formula |
C29H22O7 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
benzyl 2-(2-phenylmethoxycarbonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C29H22O7/c30-27(33-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)35-29(32)36-26-18-10-8-16-24(26)28(31)34-20-22-13-5-2-6-14-22/h1-18H,19-20H2 |
InChI Key |
FDGCIZKNFFYCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


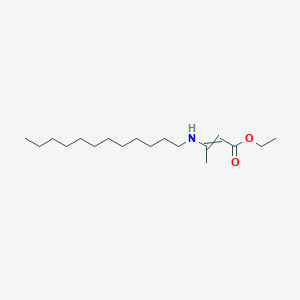


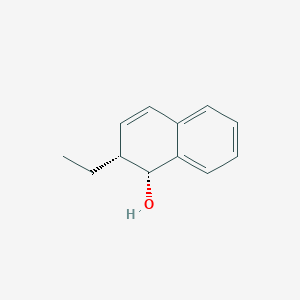
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
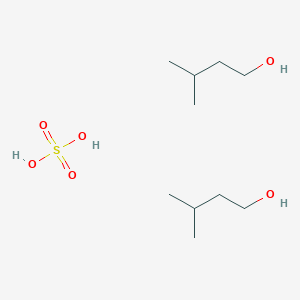
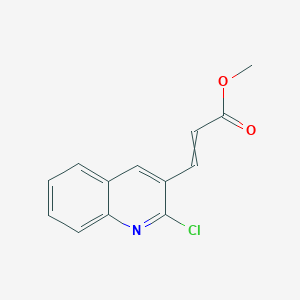
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
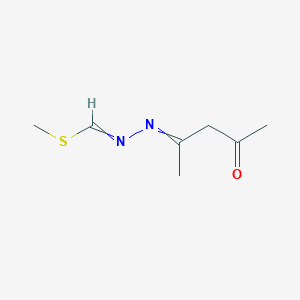

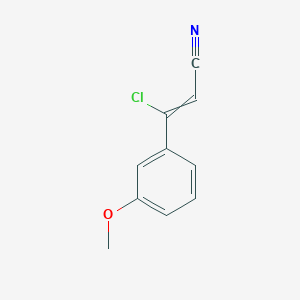
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
